N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine
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Overview
Description
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes six pyridin-4-yl groups attached to a benzene-1,3,5-triamine core
Preparation Methods
The synthesis of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine typically involves multi-step reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid with pyridine derivatives under specific conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods are more complex and may involve additional steps to ensure purity and scalability.
Chemical Reactions Analysis
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridin-4-yl groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and coordination chemistry, where it forms complexes with metals.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine can be compared with similar compounds such as:
N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide: This compound has a similar core structure but with three pyridin-4-yl groups instead of six.
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: This compound has four pyridin-4-yl groups attached to a benzene-1,3-diamine core
The uniqueness of this compound lies in its higher number of pyridin-4-yl groups, which enhances its ability to form complexes and participate in various chemical reactions.
Properties
Molecular Formula |
C36H27N9 |
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Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H |
InChI Key |
LCDGQBZVYWUTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7 |
Origin of Product |
United States |
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